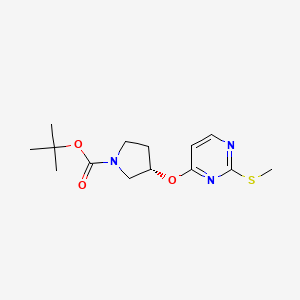
(S)-3-(2-Methylsulfanyl-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-(2-Methylsulfanyl-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C14H21N3O3S and its molecular weight is 311.40 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-3-(2-Methylsulfanyl-pyrimidin-4-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
- Molecular Formula : C14H21N3O3S
- Molecular Weight : 311.399 g/mol
- CAS Number : 1264035-42-8
Biological Activity Overview
The compound exhibits a range of biological activities, including:
- Antiviral Activity : Preliminary studies suggest that derivatives of pyrimidine compounds, including this ester, may exhibit antiviral properties. For instance, related compounds have shown efficacy against various viruses with half-maximal effective concentrations (EC50) indicating potent activity .
- Anti-inflammatory Effects : Research indicates that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for related compounds have been reported as low as 0.04 μmol, demonstrating significant anti-inflammatory potential .
- Antimicrobial Properties : Some studies have highlighted the antimicrobial effects of pyrimidine derivatives, suggesting that this compound may also possess similar properties .
The mechanisms underlying the biological activities of this compound involve:
- Inhibition of Viral Replication : The compound may interfere with viral replication processes, as seen with related compounds that target viral proteins.
- COX Inhibition : The ability to inhibit COX enzymes suggests a mechanism for reducing inflammation and pain by blocking prostaglandin synthesis.
- Antioxidant Activity : Some pyrimidine derivatives have demonstrated antioxidant properties, which may contribute to their overall therapeutic effects.
Antiviral Activity
A study evaluating the antiviral potential of various pyrimidine derivatives found that certain compounds exhibited significant activity against the Tobacco Mosaic Virus (TMV), with EC50 values indicating strong antiviral efficacy . While specific data on this compound is limited, its structural similarities suggest potential for similar activity.
Anti-inflammatory Effects
Research on related pyrimidine compounds has shown promising results in inhibiting COX-1 and COX-2 enzymes. For example, compounds tested demonstrated IC50 values ranging from 0.04 to 0.04 ± 0.01 μmol against COX-2, indicating strong anti-inflammatory properties . This suggests that this compound could exhibit comparable effects.
Antimicrobial Properties
The antimicrobial activity of pyrimidine derivatives has been documented in various studies. For instance, one study reported significant antimicrobial effects against several pathogens, supporting the hypothesis that this compound may possess similar properties .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
tert-butyl (3S)-3-(2-methylsulfanylpyrimidin-4-yl)oxypyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-14(2,3)20-13(18)17-8-6-10(9-17)19-11-5-7-15-12(16-11)21-4/h5,7,10H,6,8-9H2,1-4H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIOZLKDSAREGL-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC(=NC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=NC(=NC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














